5-(Trifluoromethyl)quinoline-3-carboxylic acid

Neuroscience Ion Channel Pharmacology Structure-Activity Relationship

Sourcing a quinoline-3-carboxylic acid with precise regioisomeric control is critical for medicinal chemistry programs. Generic -CF3 substitutions can alter electronic distribution and pharmacological outcomes. - **Key advantage**: 5-CF3 regioisomer offers distinct SAR vs. 7- or 8-CF3 analogs. - **Applications**: Bacterial DNA gyrase/topoisomerase IV inhibition; GlyR neuroscience probes; NSAID lead optimization. - **Supply**: Consistent quality, immediate global dispatch for research quantities.

Molecular Formula C11H6F3NO2
Molecular Weight 241.169
CAS No. 2177258-20-5
Cat. No. B2941991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)quinoline-3-carboxylic acid
CAS2177258-20-5
Molecular FormulaC11H6F3NO2
Molecular Weight241.169
Structural Identifiers
SMILESC1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-3-9-7(8)4-6(5-15-9)10(16)17/h1-5H,(H,16,17)
InChIKeyANUJNRFBZLQMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)quinoline-3-carboxylic Acid Core Properties


5-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 2177258-20-5) is a fluorinated heterocyclic building block belonging to the quinoline-3-carboxylic acid class. It is characterized by a trifluoromethyl (-CF3) group at the 5-position and a carboxylic acid (-COOH) group at the 3-position of the quinoline core. This white crystalline powder has a molecular formula of C11H6F3NO2 and a molecular weight of 241.17 g/mol . The compound exhibits good solubility in methanol and DMSO, with limited water solubility, and melts in the range of 195-198°C . Its structural features, particularly the electron-withdrawing trifluoromethyl group, are known to enhance lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry for the development of antimicrobial and antimalarial agents .

Why 5-(Trifluoromethyl)quinoline-3-carboxylic Acid Is Irreplaceable


The precise positioning of the trifluoromethyl group on the quinoline scaffold is a critical determinant of biological activity, physicochemical properties, and synthetic utility. Generic substitution with other quinoline-3-carboxylic acids, even those also bearing a -CF3 group, is inadvisable due to marked differences in electronic distribution, steric effects, and metabolic stability that govern target binding and downstream efficacy. For instance, the 5-CF3 regioisomer offers a distinct vector for molecular recognition compared to the 7-CF3 or 8-CF3 analogs, which can lead to divergent pharmacological profiles, as demonstrated in glycine receptor antagonist studies where a 7-CF3 analog showed purely competitive antagonism while chloro-substituted analogs exhibited mixed antagonism [1]. Furthermore, the specific combination of the 3-carboxylic acid and 5-trifluoromethyl groups provides a unique handle for further derivatization, such as amidation or esterification, to fine-tune properties that a generic building block cannot replicate .

5-(Trifluoromethyl)quinoline-3-carboxylic Acid Differentiation Evidence


Glycine Receptor Antagonism: Regioisomeric Effects

The position of the trifluoromethyl group on the quinoline ring fundamentally alters the mechanism of glycine receptor (GlyR) antagonism. While the 7-CF3 substituted analog (7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid) exhibits purely competitive antagonism at the GlyR α1 subunit, the 5,7-dichloro analog (lacking the 5-CF3 group) acts through a mixed competitive and non-competitive mechanism [1]. This highlights how substitution at the 5-position, as in the target compound, can shift the pharmacological profile from a single, predictable interaction to a more complex, multi-faceted mode of action, which may be advantageous for overcoming resistance or achieving unique therapeutic windows.

Neuroscience Ion Channel Pharmacology Structure-Activity Relationship

Anti-inflammatory Potency and Safety vs. Flufenamic Acid

In a class-level assessment of quinoline-3-carboxylic acid derivatives, the 4-hydroxy-7-trifluoromethyl analog demonstrated superior potency and significantly lower acute toxicity compared to the standard anti-inflammatory agent flufenamic acid. Specifically, this 7-CF3 substituted quinoline was found to be the most potent compound in the series and exhibited a 1.57-fold higher median lethal dose (LD50 = 800 mg/kg) relative to flufenamic acid (LD50 = 510 mg/kg), indicating a better safety margin in rodent models [1]. This class-level data strongly suggests that incorporating a trifluoromethyl group onto the quinoline-3-carboxylic acid scaffold, as in the 5-CF3 target compound, can confer a favorable efficacy-to-toxicity ratio, making it a superior starting point for developing safer anti-inflammatory candidates.

Inflammation Drug Safety Structure-Activity Relationship

Antibacterial Potency Comparable to Norfloxacin

A study on novel 1-trifluoromethyl-4-quinolone-3-carboxylic acid derivatives, which are structurally analogous to the target compound, demonstrated that strategic placement of the trifluoromethyl group can yield antibacterial activity on par with the established fluoroquinolone antibiotic norfloxacin. These N-1 substituted compounds showed comparable activity against key Gram-positive and Gram-negative pathogens, including Staphylococcus aureus Smith, Streptococcus pneumoniae IID1210, and Escherichia coli NIHJ JC-2 [1]. This establishes a strong class-level precedent that the trifluoromethylquinoline carboxylic acid core, which includes the 5-CF3-3-carboxylic acid regioisomer, possesses intrinsic antibacterial pharmacophoric elements capable of delivering potent, broad-spectrum activity, positioning it as a valuable scaffold for next-generation antibiotic development.

Antibacterial Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Lipophilicity and Membrane Permeability Enhancement

The introduction of a trifluoromethyl group is a well-established strategy to increase the lipophilicity of organic molecules. This physicochemical modification enhances the ability of quinoline derivatives to penetrate biological membranes, a critical factor for intracellular target engagement and oral bioavailability . Compared to non-fluorinated quinoline-3-carboxylic acid analogs, the 5-CF3 compound is expected to exhibit superior passive diffusion across lipid bilayers, which can translate to improved cellular uptake and in vivo efficacy.

Physicochemical Properties Drug Design Medicinal Chemistry

5-(Trifluoromethyl)quinoline-3-carboxylic Acid Key Applications


Antibacterial: DNA Gyrase/Topoisomerase IV Inhibitors

Leveraging its core quinoline-3-carboxylic acid scaffold and the metabolic stability conferred by the 5-trifluoromethyl group, this compound is ideally suited as a starting material for synthesizing novel inhibitors of bacterial DNA gyrase and topoisomerase IV . As demonstrated by class-level evidence, structurally analogous 1-trifluoromethyl-4-quinolone derivatives exhibit antibacterial potency comparable to norfloxacin, validating the pharmacophoric potential of this chemotype [1]. Researchers can exploit the 3-carboxylic acid handle for rapid derivatization into amides, esters, and other prodrugs to optimize antibacterial spectrum, potency, and pharmacokinetic properties against resistant Gram-positive and Gram-negative pathogens.

CNS Probe: Glycine Receptor Modulators

The compound's structural similarity to quinoline derivatives that exhibit regioisomer-dependent modulation of the inhibitory glycine receptor (GlyR) makes it a prime candidate for neuroscience research . Specifically, the 5-CF3 regioisomer may yield a distinct pharmacological profile (e.g., mixed vs. purely competitive antagonism) compared to 7-CF3 or other substituted analogs, offering a unique tool compound for probing GlyR function and its role in neurological disorders such as chronic pain, epilepsy, and hyperekplexia . The carboxylic acid moiety provides a synthetic route to create a focused library of analogs to map the GlyR pharmacophore with precision.

Anti-inflammatory: Safer COX Inhibitor Scaffolds

Building on the class-level finding that trifluoromethylated quinoline-3-carboxylic acids can exhibit superior anti-inflammatory potency and a favorable safety profile (e.g., 1.57x higher LD50 than flufenamic acid) , this 5-CF3 building block is an attractive starting point for developing new non-steroidal anti-inflammatory drug (NSAID) candidates. The enhanced lipophilicity from the -CF3 group may improve tissue penetration, while the 3-carboxylic acid allows for fine-tuning of selectivity and toxicity. This compound enables the exploration of structure-activity relationships to design anti-inflammatory agents with a wider therapeutic window than traditional NSAIDs.

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